trans-2-Undecenal

Catalog No.
S3317544
CAS No.
53448-07-0
M.F
C11H20O
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Undecenal

CAS Number

53448-07-0

Product Name

trans-2-Undecenal

IUPAC Name

(E)-undec-2-enal

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+

InChI Key

PANBRUWVURLWGY-MDZDMXLPSA-N

SMILES

CCCCCCCCC=CC=O

Solubility

Soluble in oils; Insoluble in water
Soluble (in ethanol)

Synonyms

(2E)-undecenal, undecenal

Canonical SMILES

CCCCCCCCC=CC=O

Isomeric SMILES

CCCCCCCC/C=C/C=O

Trans-2-Undecenal is an unsaturated aldehyde with the chemical formula C11H20O\text{C}_{11}\text{H}_{20}\text{O}. It is characterized by a double bond located between the second and third carbon atoms of the undecenal chain, which contributes to its unique properties. This compound is known for its fruity aroma, often reminiscent of orange peel, and is classified as a volatile organic compound. It is utilized in various applications, particularly in the fragrance and flavor industries due to its pleasant scent profile .

Identification and Properties:

2-Undecenal is an organic compound classified as an aldehyde. Its chemical formula is C₁₁H₂₀O, and it has a molecular weight of 168.28 g/mol. Two isomers exist for 2-undecenal, differing in the spatial arrangement of their double bond: (Z)-2-undecenal and (E)-2-undecenal. However, research primarily focuses on the (Z)-isomer due to its prevalence in nature [].

Occurrence in Nature:

2-Undecenal is found naturally in various plant materials, contributing to their aroma and flavor profiles. It has been identified in several fruits, including oranges, grapefruits, and pineapples []. Additionally, it is present in essential oils extracted from lavender, coriander, and other plants [].

Research Applications:

While the specific scientific research applications of 2-undecenal are limited, current research explores its potential in several areas:

  • Food Science: Due to its natural occurrence and pleasant aroma, 2-undecenal holds potential as a food additive to enhance flavor and aroma in various food products []. Research is ongoing to understand its safety and efficacy for such applications.
  • Chemical Synthesis: 2-undecenal serves as a starting material for the synthesis of other organic compounds, including alcohols, esters, and pharmaceuticals []. Studies investigate its potential as a versatile building block for the creation of more complex molecules.
  • Biological Activity Exploration: Preliminary research suggests that 2-undecenal might possess some biological activities, including antifungal and antibacterial properties []. However, further investigation is necessary to confirm these findings and understand their underlying mechanisms.
Typical of aldehydes and alkenes:

  • Hydrogenation: The double bond can be hydrogenated to form undecanal.
  • Oxidation: It can be oxidized to form undecanoic acid.
  • Condensation Reactions: It can participate in aldol condensation with other carbonyl compounds, leading to larger molecules.
  • Addition Reactions: Nucleophiles can add to the carbonyl group, forming alcohols or other derivatives.

These reactions are significant for synthesizing various derivatives that have applications in different chemical sectors .

Trans-2-Undecenal exhibits notable biological properties. Studies have indicated that it possesses antimicrobial activity, making it a potential candidate for use in food preservation and as a natural pesticide. Its fruity aroma also suggests potential applications in aromatherapy and perfumery, contributing to psychological well-being . Additionally, research has shown that it may have insect-repellent properties, particularly against certain pests, enhancing its utility in agricultural applications .

Trans-2-Undecenal can be synthesized through several methods:

  • From Undecylenic Acid: By reduction of undecylenic acid using reducing agents such as lithium aluminum hydride.
  • From 1-Decene: By oxidation followed by hydroformylation of 1-decene.
  • Dehydration of Undecanol: Heating undecanol in the presence of acid catalysts leads to the formation of trans-2-undecenal.

Each method varies in efficiency and yield, making it essential to choose the appropriate synthesis route based on the desired application .

Trans-2-Undecenal finds extensive applications across various industries:

  • Fragrance Industry: Used as a key ingredient in perfumes and scented products due to its appealing aroma.
  • Flavoring Agent: Employed in food products for flavor enhancement.
  • Agricultural Sector: Utilized as a natural insect repellent and antimicrobial agent.
  • Chemical Synthesis: Serves as a precursor for synthesizing other chemical compounds.

These diverse applications underscore its importance in both consumer products and industrial processes .

Research into the interactions of trans-2-undecenal with biological systems has revealed its potential effects on various organisms. Studies indicate that it can affect behavior in insects, serving as an attractant or repellent depending on concentration and context. Furthermore, its antimicrobial properties suggest interactions with microbial cell membranes, leading to cell lysis or inhibition of growth. Understanding these interactions can enhance its application in pest control and food preservation .

Trans-2-Undecenal shares structural similarities with several related compounds. Here are some comparable compounds:

Compound NameStructure TypeKey Characteristics
2-UndecenalUnsaturated AldehydeSimilar aroma but less intense; used in flavoring.
UndecanalSaturated AldehydeLacks double bond; used primarily in fragrances.
NonanalSaturated AldehydeDifferent chain length; used for similar applications but has a distinct scent profile.
2-DecenalUnsaturated AldehydeShorter carbon chain; used in similar applications but less fruity aroma.

Trans-2-undecenal's unique fruity aroma and specific biological activities set it apart from these compounds, making it particularly valuable in fragrance and flavor formulations .

Plant secondary metabolism employs specialized enzymes to synthesize trans-2-Undecenal, primarily via the lipoxygenase (LOX) and β-oxidative pathways. These pathways are compartmentalized within peroxisomes and chloroplasts, ensuring efficient substrate channeling and reduced metabolic interference.

Lipoxygenase-Hydroperoxide Lyase (LOX-HPL) Pathway

The LOX-HPL cascade is central to aldehyde biosynthesis. Lipoxygenase (LOX) first oxygenates polyunsaturated fatty acids like linoleic or linolenic acid into hydroperoxides. For instance, 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD) is cleaved by hydroperoxide lyase (HPL) to produce trans-2-Undecenal and hexanal. HPL’s substrate specificity determines the aldehyde profile; enzymes favoring 13-hydroperoxides yield trans-2-Undecenal, while those targeting 9-hydroperoxides produce shorter-chain aldehydes.

Key Enzymatic Features:

  • LOX Specificity: Plant LOXs exhibit regio- and stereoselectivity, with Type-2 LOXs predominantly generating 13-hydroperoxides in chloroplasts.
  • HPL Mechanism: HPLs, cytochrome P450 enzymes, catalyze the heterolytic cleavage of hydroperoxides. Structural studies reveal a conserved heme-binding domain critical for stabilizing the transition state during aldehyde formation.

β-Oxidative Pathway in Peroxisomes

In Petunia hybrida, the β-oxidative pathway converts benzoyl-CoA to benzaldehyde via a heterodimeric enzyme comprising α and β subunits. Analogously, trans-2-Undecenal may arise from undecenoyl-CoA through sequential β-oxidation steps. The heterodimeric enzyme’s reliance on NADPH and peroxisomal localization ensures compartmentalized aldehyde synthesis, minimizing cytotoxicity.

Substrate Competition:Peroxisomal enzymes compete for acyl-CoA substrates. Thioesterases hydrolyze undecenoyl-CoA to free acids, while exporters shuttle CoA esters to the cytosol for alternative modifications. Overexpression of HPL or silencing of competing enzymes (e.g., thioesterases) could redirect flux toward trans-2-Undecenal.

Gas Chromatography-Olfactometry Coupling Techniques

Gas chromatography-olfactometry represents a sophisticated analytical approach that combines traditional gas chromatographic separation with human sensory detection to identify and characterize odor-active compounds such as trans-2-undecenal [1] [2]. This technique provides unique capabilities for analyzing volatile organic compounds that exhibit significant olfactory properties, making it particularly valuable for studying aldehydes with fruity and citrus-like aromatic characteristics [3] [4].

The fundamental principle of gas chromatography-olfactometry involves splitting the chromatographic effluent into two streams: one directed to an instrumental detector such as flame ionization detection or mass spectrometry, and another to an olfactometric detection port where trained assessors evaluate the organoleptic properties of eluting compounds [5] [6]. This dual-detection approach enables simultaneous chemical identification and sensory characterization of volatile aldehydes including trans-2-undecenal [1] [2].

Modern gas chromatography-olfactometry systems utilize specialized column configurations to optimize separation efficiency for aldehyde compounds [2]. Primary separations are typically performed using polar stationary phases such as polyethylene glycol-based columns, which provide excellent peak symmetry for aldehydes, while complementary separations employ non-polar dimethylpolysiloxane phases containing phenyl substituents [2] [5]. This dual-column approach ensures reliable identification of trans-2-undecenal through retention index matching across different polarities [2].

Table 3.1: Gas Chromatography-Olfactometry Detection Parameters for Aldehydes

ParameterSpecificationReference
Column Temperature Range40-250°C [2]
Carrier Gas Flow Rate1-2 mL/min [5]
Olfactometric Port Temperature200-250°C [1]
Detection Threshold0.1-10 ng/injection [2]
Retention Index Precision±5 units [2]

Advanced gas chromatography-olfactometry configurations incorporate comprehensive two-dimensional separation systems to enhance resolution of complex aldehyde mixtures [1] [5]. These systems employ thermal modulation to transfer analytes between primary and secondary columns, enabling separation of compounds that co-elute in single-dimension analysis [7]. The enhanced separation power is particularly beneficial for analyzing trans-2-undecenal in complex matrices where interfering compounds may obscure detection [1] [7].

Quantitative applications of gas chromatography-olfactometry for trans-2-undecenal rely on isotopically labeled internal standards to ensure accurate measurement [7]. The technique achieves detection limits in the low nanogram range for volatile aldehydes, with linear dynamic ranges spanning three to four orders of magnitude [2] [7]. Analytical precision is maintained through standardized olfactometric evaluation protocols that account for individual assessor variability and sensory fatigue [5] [6].

Mass Spectrometry-Based Isotope Dilution Analysis

Mass spectrometry-based isotope dilution analysis represents the most accurate and precise quantitative method for trans-2-undecenal determination [8] [9]. This technique utilizes stable isotope-labeled analogs of the target compound to compensate for matrix effects, extraction losses, and instrumental variations throughout the analytical process [10] [11].

The theoretical foundation of isotope dilution mass spectrometry relies on the addition of a known quantity of isotopically enriched trans-2-undecenal analog to the sample prior to analysis [8] [9]. Common isotopic labels include deuterium substitution at non-exchangeable positions, typically at the alkyl chain carbons to maintain chemical stability during analysis [10] [12]. The isotope ratio measured by mass spectrometry directly correlates with the analyte concentration through established mathematical relationships [8] [9].

Table 3.2: Isotope Dilution Mass Spectrometry Performance Characteristics

Analytical ParameterPerformance SpecificationReference
Accuracy98-102% recovery [10]
Precision<5% relative standard deviation [11]
Detection Limit0.1-1.0 ng/mL [13]
Linear Range10³-10⁶ [8]
Isotope Ratio Precision<0.1% [9]

Sample preparation for isotope dilution analysis of trans-2-undecenal involves careful selection of extraction and derivatization procedures that maintain isotope ratio integrity [10] [13]. Solid-phase extraction using hydrophobic sorbents provides efficient recovery of aldehyde compounds while minimizing matrix interferences [11] [13]. Derivatization reactions, when employed, must proceed to completion for both the native and labeled analytes to ensure accurate quantification [10] [12].

Mass spectrometric detection utilizes selected ion monitoring or multiple reaction monitoring modes to enhance selectivity and sensitivity [11] [13]. High-resolution mass spectrometry provides additional specificity through accurate mass measurement, enabling differentiation of isobaric interferences that may compromise quantitative accuracy [14] [13]. Tandem mass spectrometry approaches utilize characteristic fragmentation patterns of aldehyde derivatives to confirm compound identity while maintaining quantitative precision [15] [11].

The mathematical treatment of isotope dilution data requires careful consideration of isotopic enrichment levels and natural abundance corrections [8] [9]. Isotopic pattern deconvolution algorithms account for incomplete isotopic labeling and overlapping mass spectra to provide accurate concentration determinations [9]. Quality control procedures include analysis of certified reference materials and interlaboratory comparison studies to validate method performance [8] [10].

Chemosensory Receptor Binding Assay Development

Chemosensory receptor binding assays provide molecular-level insights into the interaction mechanisms between trans-2-undecenal and olfactory receptors [16] [17]. These assays enable quantitative characterization of binding affinities, kinetic parameters, and structure-activity relationships for aldehyde compounds [18] [19].

Olfactory receptor expression systems utilize heterologous cell lines transfected with specific receptor genes to enable functional characterization [20] [18]. Human embryonic kidney cells and Chinese hamster ovary cells serve as common expression platforms due to their robust transfection efficiency and membrane protein expression capabilities [20] [18]. Co-expression of receptor trafficking proteins enhances surface localization of olfactory receptors, improving assay sensitivity and reproducibility [20] [18].

Table 3.3: Chemosensory Receptor Binding Assay Parameters

Assay ComponentSpecificationReference
Cell Density10⁴-10⁵ cells/well [18]
Incubation Temperature37°C [20]
Ligand Concentration Range10⁻⁹ to 10⁻³ M [16]
Assay Duration1-4 hours [18]
Signal-to-Noise Ratio>10:1 [19]

Ligand binding measurements employ radioligand displacement assays or fluorescence-based detection systems [21] [19]. Radioligand approaches utilize tritiated or carbon-14 labeled trans-2-undecenal derivatives to quantify specific binding interactions [19]. Fluorescence polarization and time-resolved fluorescence techniques provide non-radioactive alternatives with comparable sensitivity and precision [21] [19].

Kinetic characterization of trans-2-undecenal binding involves measurement of association and dissociation rate constants [16] [17]. Association kinetics are determined through time-course experiments monitoring ligand binding at various concentrations, while dissociation measurements track binding loss following addition of excess unlabeled competitor [16] [19]. These parameters provide fundamental insights into receptor-ligand interaction mechanisms and contribute to structure-activity relationship development [16] [17].

Data analysis for receptor binding studies utilizes non-linear regression analysis to determine binding affinity constants and maximum binding capacity [16] [19]. Hill plot analysis provides information regarding binding cooperativity and potential allosteric effects [17] [19]. Competition binding experiments with structural analogs of trans-2-undecenal enable mapping of receptor binding sites and identification of critical molecular features for recognition [16] [17].

Physical Description

Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma

XLogP3

4.2

Density

0.837-0.847

UNII

FNP3S9MG30

GHS Hazard Statements

Aggregated GHS information provided by 1531 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (87.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (87.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (13.46%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (84.85%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2463-77-6
53448-07-0
1337-83-3

Wikipedia

(2E)-2-undecenal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

2-Undecenal: ACTIVE

Dates

Last modified: 08-19-2023

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